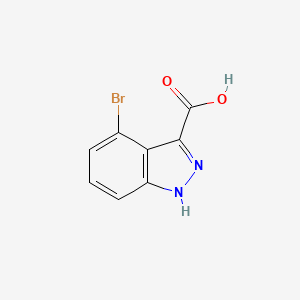

4-bromo-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-bromo-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZPISNPRYBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646267 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-80-2 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Optimization of 4-Bromo-1H-indazole-3-carboxylic Acid

[1]

Executive Summary & Compound Identity

4-Bromo-1H-indazole-3-carboxylic acid (CAS: 885521-80-2) is a critical scaffold in the synthesis of kinase inhibitors (e.g., GSK-3

However, its physicochemical profile presents distinct solubility challenges.[1] The combination of a rigid, planar indazole core, a lipophilic halogen (Br), and an ionizable carboxylic acid creates a "solubility cliff" that is highly pH-dependent.[1] This guide provides the structural rationale, predicted data, and validated protocols for managing this compound in solution.

Physicochemical Profile (Predicted & Comparative)

| Property | Value (Est.) | Rationale |

| Molecular Weight | 241.04 g/mol | Monoisotopic mass.[1] |

| pKa (Acid) | 2.6 – 2.9 | The C3-COOH is acidified by the electron-withdrawing inductive effect (-I) of the C4-Bromine (ortho-like positioning).[1] |

| pKa (Base) | ~1.0 | The N1-protonation is disfavored due to the electron-poor ring system.[1] |

| LogP | 2.1 – 2.4 | Moderate lipophilicity.[1] The Br atom adds ~0.7 log units compared to the parent indazole-3-carboxylic acid.[1] |

| Melting Point | >240°C (dec) | High crystal lattice energy due to intermolecular H-bonding (COOH dimer & NH...O interactions).[1] |

The Solubility Landscape

Understanding the solubility of this compound requires analyzing its ionization states.[1] It behaves as a hydrophobic acid .[1]

Aqueous Solubility (pH Dependency)

The solubility follows a classic Henderson-Hasselbalch curve for acids.[1]

-

pH < 2 (Highly Acidic): The molecule is neutral (COOH, NH).[1] Solubility is minimal (intrinsic solubility,

), likely < 50 µg/mL .[1] The high crystal lattice energy dominates.[1] -

pH 3 – 5 (Buffer Region): As pH approaches and exceeds the pKa (~2.8), the carboxylic acid deprotonates to the carboxylate anion (

).[1] Solubility increases exponentially.[1] -

pH > 7 (Physiological/Basic): The species is predominantly anionic.[1] Aqueous solubility improves significantly, potentially reaching > 1 mg/mL , though the lipophilic 4-bromo-indazole core may still trigger aggregation at high concentrations.[1]

Organic Solubility (Stock Solutions)

For preparing stock solutions (typically 10 mM or 100 mM), aprotic polar solvents are required to disrupt the intermolecular hydrogen bond network.[1]

-

DMSO: Excellent solvent.[1] Soluble > 50 mM.[1][5] Recommended for biological assay stocks.[1]

-

DMF: Good solvent.[1] Suitable for synthetic reactions.[1][3][6][7][8][9]

-

Methanol/Ethanol: Moderate solubility.[1] Heating may be required.[1][7]

-

Dichloromethane: Poor solubility due to polarity mismatch with the carboxylic acid.[1]

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility (Assay Support)

Use this to determine if the compound will precipitate in your biological assay buffer.[1]

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 2 µL of stock into 198 µL of the desired assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm chemically resistant membrane (e.g., PVDF or PTFE).[1]

-

Quantification: Analyze the filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve prepared in 100% DMSO/Buffer mix.

-

Calculation: Solubility (%) = (Area_filtrate / Area_standard) × 100.[1]

-

Protocol B: Thermodynamic Solubility (Formulation/CMC)

Use this for accurate physical constants and formulation development.[1]

-

Saturation: Add excess solid 4-bromo-1H-indazole-3-carboxylic acid (~5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, and 7.4).

-

Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

pH Check: Crucial Step. Measure the pH of the supernatant.[1] If the compound is acidic, it may have lowered the buffer pH, leading to false low solubility readings.[1] Adjust if necessary and re-equilibrate.

-

Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for handling this compound in research workflows.

Caption: Decision matrix for handling 4-bromo-1H-indazole-3-carboxylic acid based on application and concentration thresholds.

Troubleshooting & Optimization

Common Pitfalls

-

"Crashing Out" in Acidic Media: If you dilute a DMSO stock into 0.1 M HCl or an acidic HPLC mobile phase (0.1% TFA), the compound will likely precipitate immediately.[1]

-

Solution: Use a gradient starting with lower organic content or switch to a basic mobile phase (Ammonium Bicarbonate, pH 8) for better peak shape and solubility.[1]

-

-

NMR Silence: In

, the compound is sparingly soluble and may yield poor spectra.[1]-

Solution: Switch to

or

-

Formulation Strategies

If higher solubility is required for in vivo dosing (PK studies):

-

Saline Formation: Pre-form the sodium salt by treating with 1 equivalent of NaOH or NaHCO3.[1] This drastically increases aqueous solubility (

).[1] -

Cosolvents: Use a vehicle of 5% DMSO / 40% PEG400 / 55% Water.

-

Complexation: Hydroxypropyl-

-cyclodextrin (HP-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. (Parent scaffold data). Retrieved from [Link]

-

Li, P., et al. (2012).[1][3] "Synthesis of Functionalized Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 77(7), 3127–3133.[1] (Synthetic context for bromo-indazoles). Retrieved from [Link]

Sources

- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 5. reagentia.eu [reagentia.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 9. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 13745-17-0 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-bromo-1H-indazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to offer not just the data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral results.

Introduction

4-bromo-1H-indazole-3-carboxylic acid (CAS No. 885521-80-2; Molecular Weight: 241.04 g/mol ) belongs to the indazole class of heterocyclic compounds.[1][2] Indazoles are recognized as important pharmacophores due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. The introduction of a bromine atom at the 4-position and a carboxylic acid at the 3-position creates a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is paramount for its application in drug discovery and development. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the molecular structure, connectivity, and environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: ¹H NMR Data Acquisition

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-bromo-1H-indazole-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of compounds and its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid and the N-H proton are more likely to be observed in DMSO-d₆.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

-

-

Data Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is typically sufficient for small molecules.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 4-bromo-1H-indazole-3-carboxylic acid in DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.5 - 14.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a very broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| ~13.0 - 13.5 | broad singlet | 1H | N-H | The N-H proton of the indazole ring is also expected to be a broad singlet in a downfield region. |

| ~7.8 - 8.0 | doublet | 1H | H-7 | This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-6. |

| ~7.5 - 7.7 | doublet | 1H | H-5 | This proton is ortho to the bromine atom, which is deshielding. It will appear as a doublet due to coupling with H-6. |

| ~7.2 - 7.4 | triplet | 1H | H-6 | This proton is coupled to both H-5 and H-7, and is therefore expected to appear as a triplet. |

In-depth Analysis of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring system. The bromine atom at the 4-position will exert a deshielding effect on the adjacent protons (H-5). The carboxylic acid group at the 3-position, being electron-withdrawing, will also influence the chemical shifts of the aromatic protons. The broadness of the COOH and N-H proton signals is a key identifying feature and is due to proton exchange with residual water in the solvent and intermolecular hydrogen bonding.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of 4-bromo-1H-indazole-3-carboxylic acid.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of 4-bromo-1H-indazole-3-carboxylic acid dissolved in 0.6-0.7 mL of DMSO-d₆.

-

-

Instrument Setup:

-

The setup is similar to that for ¹H NMR, using a high-field spectrometer.

-

-

Data Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) is beneficial for quantitative accuracy, although for simple identification, a shorter delay can be used to save time.

-

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for 4-bromo-1H-indazole-3-carboxylic acid in DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 170 | COOH | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield. |

| ~140 - 145 | C-7a | This is a quaternary carbon in the pyrazole ring, adjacent to a nitrogen atom. |

| ~135 - 140 | C-3 | The carbon bearing the carboxylic acid group will be downfield. |

| ~125 - 130 | C-5 | This aromatic carbon is deshielded by the adjacent bromine atom. |

| ~120 - 125 | C-6 | An aromatic CH carbon. |

| ~115 - 120 | C-7 | An aromatic CH carbon. |

| ~110 - 115 | C-3a | A quaternary carbon in the pyrazole ring. |

| ~100 - 105 | C-4 | The carbon directly attached to the bromine atom will be shifted upfield due to the "heavy atom effect". |

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The downfield signal for the carboxylic acid carbon is a key diagnostic peak. The carbon directly bonded to the bromine atom (C-4) is expected to be at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect of bromine. The remaining aromatic and heterocyclic carbons will appear in the expected regions, and their precise chemical shifts will be influenced by the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition (Solid State)

For a solid sample like 4-bromo-1H-indazole-3-carboxylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

Sample Preparation (ATR):

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| ~2500-3300 | O-H stretch | Broad, Strong | The carboxylic acid O-H stretching vibration appears as a very broad band due to strong hydrogen bonding.[3][4] |

| ~3100-3200 | N-H stretch | Medium | The N-H stretching vibration of the indazole ring. |

| ~1680-1710 | C=O stretch | Strong | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[4] |

| ~1600, 1475 | C=C stretch | Medium | Aromatic ring stretching vibrations. |

| ~1210-1320 | C-O stretch | Strong | The C-O stretching vibration of the carboxylic acid. |

| ~1000-1100 | C-Br stretch | Medium | The stretching vibration of the carbon-bromine bond. |

| ~750-800 | C-H bend | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds. |

In-depth Analysis of the FT-IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[3][5] The strong carbonyl absorption around 1700 cm⁻¹ is another key diagnostic peak for the carboxylic acid functionality. The presence of the N-H stretch, aromatic C=C stretches, and the C-Br stretch will further confirm the structure of the molecule.

FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of 4-bromo-1H-indazole-3-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Set the instrument to either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectrometry Data

| m/z | Ion | Description |

| 239/241 | [M-H]⁻ | The deprotonated molecular ion. The two peaks of approximately equal intensity are due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6] |

| 195/197 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecular ion. |

| 116 | [M-H-CO₂-Br]⁻ | Loss of a bromine radical from the [M-H-CO₂]⁻ fragment. |

In-depth Analysis of the Mass Spectrum

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion.[6] The presence of one bromine atom will result in two peaks of roughly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). This provides a definitive confirmation of the presence of a single bromine atom in the molecule. The fragmentation pattern, particularly the loss of CO₂ from the carboxylic acid, will further corroborate the proposed structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation.

Conclusion

The comprehensive spectral analysis of 4-bromo-1H-indazole-3-carboxylic acid using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous confirmation of the molecule's identity. This in-depth understanding is a critical foundation for any further research and development involving this important chemical entity.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

Tomy, S., & Gauthier, L. T. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 417–425. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

-

Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Universidade de Lisboa. [Link]

-

Alonso, G., & Valente, A. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Elguero, J., Claramunt, R. M., & Fruchier, A. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

- Al-Salem, S. M., & Al-Nuaimi, A. A. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. 2025 International Conference on Green Energy, Environment and Sustainable Development (GEESD 2025).

-

Jensen, A., & Nielsen, C. V. (2018). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 2(10), 2203–2211. [Link]

-

Martins, P. M., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(38), 10186-10192. [Link]

-

Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

AOB Med. 4-bromo-1H-indazole-3-carboxylic acid. [Link]

-

Bruker. NMR Spectroscopy of Small Molecules in Solution. [Link]

-

SpectraBase. 4-Bromo-1H-imidazole. [Link]

-

Aobchem. 4-bromo-1H-indazole-3-carboxylic acid. [Link]

- Kumar, R., & Singh, V. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 7(3), 545-560.

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. [Link]

-

Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

-

Scribd. 4 Bromo 1H Indazole. [Link]

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2736.

- Google Patents.

- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 375.

- Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 253-261.

Sources

- 1. 4-Bromo-1H-indazole-3-carboxylic acid | 885521-80-2 [sigmaaldrich.com]

- 2. 4-bromo-1H-indazole-3-carboxylic acid [allbiopharm.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID(1077-94-7) 1H NMR spectrum [chemicalbook.com]

- 5. jascoinc.com [jascoinc.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 4-Bromo-1H-Indazole-3-Carboxylic Acid

This Application Note is structured as a high-level technical guide for the synthesis of 4-bromo-1H-indazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antiviral agents). The protocol prioritizes the Borsche-Berkhout Synthesis (modified Snyder method) due to its scalability and regiochemical fidelity starting from 4-bromoisatin.

Executive Summary

The 1H-indazole-3-carboxylic acid motif is a privileged structure in drug discovery, serving as a bioisostere for indole-3-carboxylates. The introduction of a bromine atom at the C4 position allows for subsequent divergent synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings. This protocol details the conversion of 4-bromoisatin to 4-bromo-1H-indazole-3-carboxylic acid via a sequential hydrolysis-diazotization-reduction-cyclization pathway. This route avoids the regioselectivity issues inherent in direct halogenation of the indazole core.

Retrosynthetic Analysis & Pathway

The synthesis exploits the latent hydrazine functionality masked within the isatin core. By opening the isatin ring, we access the o-aminophenylglyoxylic acid, which undergoes diazotization and reduction to the hydrazine, spontaneously cyclizing to the indazole.

Figure 1: Retrosynthetic logic flow. The C4-bromine of isatin maps directly to the C4-bromine of the indazole.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Bromoisatin | 226.03 | 1.0 | Limiting Reagent |

| Sodium Hydroxide (aq, 10%) | 40.00 | 2.5 | Ring Opening |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotization |

| Stannous Chloride (SnCl₂·2H₂O) | 225.63 | 2.5 | Reducing Agent |

| Conc. Hydrochloric Acid (HCl) | 36.46 | Excess | Acidifier/Cyclization |

Step-by-Step Methodology

Phase A: Ring Opening & Diazotization [1]

-

Slurry Formation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 4-bromoisatin (10.0 g, 44.2 mmol) in water (50 mL).

-

Hydrolysis: Slowly add 10% NaOH solution (45 mL) while maintaining the temperature below 40°C.

-

Observation: The orange/red isatin solid will dissolve to form a dark yellow/brown solution of sodium 2-amino-6-bromophenylglyoxylate.

-

-

Chill: Cool the reaction mixture to 0–5°C using an ice/salt bath.

-

Diazotization: Dropwise add a solution of NaNO₂ (3.35 g, 48.6 mmol) in water (15 mL) over 20 minutes.

-

Critical Control Point (CCP): Maintain internal temperature < 5°C to prevent decomposition of the diazonium species.

-

-

Acidification: Pour this cold alkaline diazo solution slowly into a pre-cooled (0°C) solution of Conc. HCl (30 mL) in water (100 mL) with vigorous stirring.

-

Safety: Evolution of NOx fumes is possible; perform in a fume hood.

-

Result: A bright yellow/orange precipitate of the diazonium salt may form transiently.

-

Phase B: Reduction & Cyclization (The Snyder Modification)

-

Reduction: Prepare a solution of SnCl₂·2H₂O (25.0 g, 110 mmol) in Conc. HCl (40 mL). Cool this solution to < 10°C.

-

Addition: Add the cold SnCl₂ solution to the diazonium mixture from Phase A in a steady stream.

-

Thermodynamics: The reaction is exothermic. Monitor temperature closely.

-

-

Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2 hours.

-

Workup: The product usually precipitates as a tan or beige solid. If precipitation is incomplete, concentrate the solution under reduced pressure to half volume.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with dilute HCl (0.1 N, 50 mL) followed by cold water (2 x 50 mL) to remove tin salts.

Purification

-

Crude Purity: typically 85–90%.

-

Recrystallization: Dissolve the crude acid in hot Acetic Acid (AcOH). Add activated charcoal if colored impurities persist. Filter hot and allow to cool slowly.

-

Alternative: Dissolve in aqueous NaHCO₃ (forming the sodium salt), filter off insoluble tin residues, and re-precipitate with HCl.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Critical Analysis & Troubleshooting

Regiochemistry Verification

Unlike the synthesis starting from 3-bromoaniline (which requires separation of 4- and 6-bromoisatin isomers upstream), starting with pure 4-bromoisatin guarantees the 4-bromoindazole regiochemistry.

-

Validation: 1H NMR should show a characteristic pattern for the 4,5,6,7-substituted ring. The H5 proton (adjacent to Br) will show a distinct doublet or dd coupling pattern.

Impurity Management (Tin)

A common issue with SnCl₂ reduction is the carryover of tin salts.

-

Detection: Ash test or ICP-MS.

-

Remediation: If tin levels are high, dissolve the product in 1M NaOH, filter through Celite to remove insoluble tin hydroxides, and re-acidify to pH 3 to recover the product.

Alternative Reductants

If tin waste is a regulatory concern, Sodium Sulfite (Na₂SO₃) can be used.

-

Protocol Adjustment: Pour the diazonium solution into a solution of Na₂SO₃. Heat to 60-70°C to facilitate the conversion of the diazosulfonate to the hydrazine and subsequent cyclization.

References

-

Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.

-

Vertex AI Search. (2023). Synthesis of 1H-indazole-3-carboxylic acid derivatives. Patent CN112778203A.

-

Lacher, S., et al. (2024).[3] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 29, 2705.[7] (Provides context on indazole numbering and halogenation strategies).

-

Organic Syntheses. Indazole-3-carboxylic acid. Coll. Vol. 3, p.475 (1955).

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Application Note: Purification Strategies for 4-Bromo-1H-indazole-3-carboxylic acid

Executive Summary

Purifying 4-bromo-1H-indazole-3-carboxylic acid presents a distinct challenge in organic synthesis. The molecule combines a polar, ionizable carboxylic acid tail with a heterocyclic indazole core that is prone to hydrogen bonding. Standard normal-phase chromatography often fails, resulting in severe peak tailing ("streaking") and irreversible adsorption to silica silanols.[1]

This guide provides a hierarchical purification strategy. We prioritize Acid-Base Precipitation as the primary isolation method due to its scalability and efficiency. For higher purity requirements, we detail Reverse Phase (C18) Flash Chromatography as the superior chromatographic choice, followed by a Modified Normal Phase protocol for specific solubility cases.

Chemical Properties & Purification Logic[2]

To design an effective protocol, we must understand the intermolecular forces at play:

| Feature | Chemical Behavior | Purification Impact |

| Carboxylic Acid (-COOH) | pKa ~3.0 (Predicted).[2] Ionizes at neutral pH. | Causes strong interaction with silica silanols, leading to streaking.[1] Requires acidic mobile phase. |

| Indazole Core (NH) | Hydrogen bond donor (N-1) and acceptor (N-2).[1] | Increases polarity and potential for aggregation. Low solubility in non-polar solvents (Hexane/Heptane). |

| 4-Bromo Substituent | Lipophilic, electron-withdrawing. | Increases retention on C18 (Reverse Phase) compared to non-halogenated analogs.[1] |

The "Streaking" Problem

On unmodified silica gel, the carboxylic acid proton exchanges with the surface silanols (

-

Solution: We must lower the pH of the mobile phase (using Acetic or Formic Acid) to suppress ionization (

) and occupy silanol sites.

Workflow Visualization

The following diagram outlines the decision matrix for purifying this compound.

Figure 1: Purification Decision Tree. Note that Acid-Base extraction is the requisite first step to remove bulk non-acidic impurities.

Protocol 1: Acid-Base Extraction (Pre-Purification)

Status: MANDATORY Before attempting chromatography, you must exploit the acidity of the carboxylic acid. This method removes non-acidic byproducts (unreacted starting materials, neutral side products) and is often sufficient for >95% purity.[1]

Reagents

-

Saturated Sodium Bicarbonate (

) or 1M NaOH.[1] -

Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

1M Hydrochloric Acid (HCl).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the crude residue in EtOAc. If insoluble, use a mixture of EtOAc/THF (3:1).

-

Extraction (Basic): Add 1M NaOH (aq) or Sat.

. The 4-bromo-1H-indazole-3-carboxylic acid will deprotonate and move into the aqueous layer as the sodium salt.-

Tip: Use NaOH if the product is not base-sensitive (indazoles are generally robust).

is gentler but generates gas.

-

-

Wash: Separate the layers. Keep the Aqueous Layer . Wash the aqueous layer twice with fresh EtOAc to remove non-acidic organic impurities.

-

Precipitation (Acidic): Cool the aqueous layer in an ice bath.[3] Slowly add 1M HCl while stirring until pH < 2.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water and Hexanes. Dry under vacuum.

Protocol 2: Reverse Phase Flash Chromatography (C18)

Status: HIGHLY RECOMMENDED If the acid-base workup does not yield sufficient purity, C18 chromatography is the gold standard for polar carboxylic acids. It eliminates the strong adsorption issues seen with silica.

System Setup

-

Stationary Phase: C18 (Octadecyl) functionalized silica (e.g., Biotage SNAP Ultra C18 or equivalent).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH) + 0.1% Formic Acid.[1]

-

Note: The acid modifier is crucial to keep the target molecule protonated and sharp.

-

Gradient Method

| Time (CV) | % Mobile Phase B | Description |

| 0 - 1 | 5% | Equilibration / Injection |

| 1 - 10 | 5% | Linear Gradient |

| 10 - 12 | 95% | Wash (Elute lipophilic impurities) |

| 12 - 14 | 5% | Re-equilibration |

CV = Column Volume[1]

Loading Strategy

-

Liquid Load: Dissolve sample in DMSO or 1:1 Water/MeOH. Inject directly onto the column.

-

Dry Load: If solubility is poor, adsorb the sample onto C18 silica or Celite, dry it, and pack it into a pre-column.[1]

Protocol 3: Normal Phase Silica Chromatography

Status: ALTERNATIVE (Use only if C18 is unavailable) Use this method only if the compound is strictly insoluble in aqueous systems or if specific impurities require normal phase selectivity.

The "Magic" Solvent System

Standard Hexane/EtOAc will likely fail. You must use a polar system with an acid modifier.

Recommended Mobile Phase: DCM : MeOH : AcOH (95 : 4 : 1) to (90 : 9 : 1).

Step-by-Step Procedure

-

Column Preparation: Slurry pack the silica gel using the starting mobile phase (e.g., DCM with 1% AcOH).[1]

-

Crucial: Pre-treating the silica with the acid-containing solvent neutralizes active sites before the sample touches them.

-

-

Sample Loading: Dissolve the sample in a minimum amount of DCM/MeOH (9:1). If it precipitates, add a few drops of AcOH to the sample vial.

-

Elution: Run a shallow gradient.

-

Start: 100% DCM (with 1% AcOH).[1]

-

End: 10% MeOH in DCM (with 1% AcOH).

-

-

Monitoring: The product will likely elute later than expected due to the polar core. Use UV detection at 254 nm and 280 nm.

Analytical Validation (HPLC)

Verify purity using the following analytical method before releasing the batch.

-

Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Flow Rate: 1.0 mL/min.[5]

-

Wavelength: 254 nm (Indazole absorption).[1]

-

Mobile Phase:

-

A: Water + 0.05% TFA.

-

B: Acetonitrile + 0.05% TFA.

-

-

Gradient: 5% B to 95% B over 10 minutes.

References

-

General Synthesis of Indazole-3-carboxylic acids

-

Chromatography of Carboxylic Acids

-

Reverse Phase Strategy for Polar Heterocyclics

-

SIELC Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." Application Note. Link

-

-

Mobile Phase Modifiers

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benicewiczgroup.com [benicewiczgroup.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Biological Screening of 4-bromo-1H-indazole-3-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This bicyclic heterocyclic system is present in numerous compounds that have entered clinical trials or are already on the market for treating a range of diseases, including cancer, inflammation, and neurological disorders.[3] The 4-bromo-1H-indazole-3-carboxylic acid core, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries. Previous research has indicated that derivatives of this scaffold have shown promise as antibacterial agents by targeting the FtsZ protein, and as potential therapeutics for neurological conditions by modulating the 5-HT4 receptor.[4][5] Furthermore, the indazole motif is a common feature in many kinase inhibitors, highlighting the potential for these derivatives to impact cellular signaling pathways implicated in cancer and inflammatory diseases.[3][6]

This document provides a comprehensive, tiered protocol for the biological screening of a library of 4-bromo-1H-indazole-3-carboxylic acid derivatives. The proposed workflow is designed to efficiently identify and characterize compounds with promising therapeutic potential, starting with broad, high-throughput primary screens and progressing to more focused secondary and mechanistic assays. The causality behind each experimental choice is explained to provide a clear understanding of the screening cascade.

A Tiered Approach to Biological Screening

A successful screening campaign requires a logical and resource-effective progression from a large number of compounds to a small set of well-characterized hits. This protocol is structured in three tiers:

-

Tier 1: Primary Screening. High-throughput assays to broadly assess the biological activity of the entire compound library. This tier focuses on identifying initial "hits" in key therapeutic areas.

-

Tier 2: Secondary Screening & Potency Determination. Confirmation of primary hits and determination of their potency (e.g., IC50 or EC50 values) in more detailed assays. This tier also includes initial assessment of selectivity and cytotoxicity.

-

Tier 3: Mechanistic & Cell-Based Assays. In-depth characterization of the mechanism of action of the most promising leads in relevant cellular models.

Below is a visual representation of the proposed screening cascade:

Caption: A tiered workflow for the biological screening of 4-bromo-1H-indazole-3-carboxylic acid derivatives.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify compounds that interact with key biological targets previously associated with the indazole scaffold.

Antibacterial Screening: FtsZ Polymerization Assay

Rationale: The bacterial cell division protein FtsZ is a promising target for novel antibiotics, and some 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors.[4] A fluorescence polarization (FP)-based competition assay is a robust, high-throughput method to identify compounds that disrupt FtsZ polymerization by competing with a fluorescently labeled GTP analog.[7]

Protocol:

-

Reagent Preparation:

-

Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis).

-

Assay Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 2.5 mM MgCl2, 1 mM EGTA.

-

Fluorescent GTP analog: 2’/3’-O-(N-methylanthraniloyl)-GTP (mant-GTP).

-

Compound library plates: 4-bromo-1H-indazole-3-carboxylic acid derivatives dissolved in DMSO.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of assay buffer to each well.

-

Add 50 nL of compound solution from the library plates (final concentration, e.g., 10 µM).

-

Add 5 µL of FtsZ protein solution (final concentration, e.g., 2 µM).

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of mant-GTP solution (final concentration, e.g., 100 nM).

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no FtsZ) controls.

-

Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

-

Kinase Inhibitor Screening: Broad Kinome Scan

Rationale: The indazole scaffold is a common feature in many kinase inhibitors.[3] A broad kinome scan, such as the KINOMEscan™ platform, provides a rapid and comprehensive assessment of a compound's interaction with a large panel of human kinases.[8][9][10] This approach can identify both potent inhibitors and provide an early indication of selectivity.

Protocol (Conceptual - based on KINOMEscan™ methodology):

-

Assay Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.

-

Procedure:

-

Submit the 4-bromo-1H-indazole-3-carboxylic acid derivatives to a commercial provider of kinome scanning services (e.g., Eurofins Discovery).

-

Typically, compounds are screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

-

-

Data Analysis:

-

Results are typically provided as percent of control, where a lower percentage indicates stronger binding.

-

Hits are identified as compounds that show significant inhibition of one or more kinases (e.g., >90% inhibition). The data can be visualized using a "tree-spot" diagram to illustrate the selectivity profile.

-

G-Protein Coupled Receptor (GPCR) Ligand Screening: 5-HT4 Receptor Binding Assay

Rationale: Certain indazole derivatives have been shown to act as antagonists of the 5-HT4 receptor, suggesting potential applications in treating neurological and gastrointestinal disorders.[5][11] A radioligand binding assay is a classic and reliable method to identify compounds that bind to a specific receptor.[12][13]

Protocol:

-

Reagent Preparation:

-

Membrane preparation from cells expressing the human 5-HT4 receptor.

-

Assay Buffer: 50 mM HEPES (pH 7.4).

-

Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

-

Non-specific binding control: A high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Compound library plates.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, [3H]-GR113808 (at a concentration near its Kd, e.g., 0.2 nM), and the test compound (e.g., at 10 µM).

-

For each compound, also prepare a well for determining non-specific binding, which includes the non-specific binding control instead of the test compound.

-

Incubate for 30 minutes at 25°C.

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent specific binding for each compound.

-

Compounds that significantly inhibit the specific binding of [3H]-GR113808 (e.g., >50%) are considered primary hits.

-

Tier 2: Secondary Screening and Potency Determination

The goal of Tier 2 is to confirm the activity of primary hits, determine their potency, and assess their initial safety profile.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: For hits from the FtsZ screen, it is essential to determine their antibacterial efficacy against whole bacterial cells. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Protocol (Broth Microdilution):

-

Prepare bacterial cultures: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) to the mid-logarithmic phase.

-

Prepare compound dilutions: Perform serial dilutions of the hit compounds in a 96-well plate containing growth medium.

-

Inoculate: Add a standardized inoculum of the bacterial culture to each well.

-

Incubate: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IC50 Determination for Kinase Inhibitors

Rationale: For hits from the kinome scan, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of their potency. This is typically done using a dose-response curve.

Protocol:

-

Follow the protocol for the relevant kinase assay (e.g., a commercial ADP-Glo™ kinase assay).

-

Test the hit compounds over a range of concentrations (e.g., 10-point dose-response curve).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Functional 5-HT4 Antagonist Assay

Rationale: A binding assay does not distinguish between agonists, antagonists, and inverse agonists. A functional assay is required to characterize the nature of the interaction of the hit compounds with the 5-HT4 receptor.[15]

Protocol (cAMP Assay):

-

Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the hit compound.

-

Stimulate the cells with a 5-HT4 agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (e.g., EC80).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the hit compound concentration.

-

A decrease in cAMP levels in the presence of the hit compound indicates antagonist activity. Calculate the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to assess the general cytotoxicity of the hit compounds to ensure that the observed biological activity is not due to non-specific cell death. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Protocol:

-

Cell Culture: Plate relevant cell lines (e.g., a human cancer cell line for kinase inhibitors, a neuronal cell line for 5-HT4 antagonists, and a non-cancerous human cell line like HEK293) in a 96-well plate.

-

Compound Treatment: Add various concentrations of the hit compounds to the cells and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percent cell viability relative to untreated controls and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: Summary of Screening Results

The following tables provide a template for summarizing the data obtained from the screening cascade.

Table 1: Tier 1 Primary Screening Hits

| Compound ID | FtsZ Inhibition (%) @ 10 µM | Top Kinase Hit(s) (% Inhibition @ 1 µM) | 5-HT4 Binding Inhibition (%) @ 10 µM |

| BI-001 | 85.2 | Aurora Kinase A (98.5) | 12.3 |

| BI-002 | 12.5 | - | 78.9 |

| BI-003 | 92.1 | - | 5.6 |

| ... | ... | ... | ... |

Table 2: Tier 2 Potency and Cytotoxicity Data

| Compound ID | MIC (µg/mL) vs. S. aureus | Aurora Kinase A IC50 (nM) | 5-HT4 Antagonist IC50 (nM) | HEK293 CC50 (µM) |

| BI-001 | >128 | 25.4 | >10,000 | 15.2 |

| BI-002 | >128 | >10,000 | 89.7 | >50 |

| BI-003 | 4 | >10,000 | >10,000 | 25.8 |

| ... | ... | ... | ... | ... |

Tier 3: Mechanistic and Cell-Based Assays

For the most potent and selective compounds with low cytotoxicity, further investigation into their mechanism of action in a more physiological context is warranted.

Anti-inflammatory Activity: NF-κB Reporter Assay

Rationale: Many kinases play a crucial role in inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.[20][21][22][23] A reporter gene assay provides a quantitative measure of the inhibition of NF-κB activity in a cellular context.[24]

Protocol:

-

Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB-luc.

-

Assay Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with the hit compound for 1-2 hours.

-

Induce NF-κB activation with an inflammatory stimulus (e.g., TNF-α or LPS).

-

Incubate for 6-8 hours.

-

Measure the reporter gene expression (e.g., luminescence for luciferase).

-

-

Data Analysis: Determine the IC50 of the compound for the inhibition of NF-κB activation.

Neuroprotective Activity: Oxidative Stress Model

Rationale: 5-HT4 receptor modulation has been linked to neuroprotective effects. Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases.[25][26][27][28][29] This assay assesses the ability of hit compounds to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

-

Cell Line: Use a neuronal cell line such as SH-SY5Y or PC12.

-

Assay Procedure:

-

Plate the neuronal cells in a 96-well plate.

-

Pre-treat the cells with the hit compound for 24 hours.

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Incubate for another 24 hours.

-

Assess cell viability using the MTT assay or a similar method.

-

-

Data Analysis: Determine the EC50 of the compound for its neuroprotective effect.

Below is a diagram illustrating a potential neuroprotective signaling pathway that could be investigated.

Caption: A potential signaling pathway for neuroprotection against oxidative stress.

Conclusion

The screening protocol outlined in this document provides a comprehensive and logical framework for the biological evaluation of 4-bromo-1H-indazole-3-carboxylic acid derivatives. By employing a tiered approach, researchers can efficiently identify and characterize compounds with significant therapeutic potential across multiple disease areas, including infectious diseases, oncology, and neurology. The integration of biochemical, cellular, and mechanistic assays ensures a thorough understanding of the biological activity of these promising molecules, paving the way for further lead optimization and preclinical development.

References

-

Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). PubMed. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

-

What are FtsZ inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

-

KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC. Retrieved from [Link]

-

Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (2025). ACS Infectious Diseases. Retrieved from [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

-

Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure-Activity Relationship Analyses. (2025). PubMed. Retrieved from [Link]

-

Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (n.d.). MDPI. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis. (n.d.). PLOS One. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Neuroprotective Effect of Antioxidants in the Brain. (n.d.). MDPI. Retrieved from [Link]

-

Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. (n.d.). PubMed Central. Retrieved from [Link]

-

Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB. (n.d.). ResearchGate. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved from [Link]

-

Proposed neuroprotective mechanisms underlying the cellular responses... (n.d.). ResearchGate. Retrieved from [Link]

-

5-HT4 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (n.d.). PMC. Retrieved from [Link]

-

Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

-

The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (n.d.). MDPI. Retrieved from [Link]

-

New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal. (n.d.). NIH. Retrieved from [Link]

-

Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (n.d.). MDPI. Retrieved from [Link]

-

Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. (n.d.). Aston Research Explorer. Retrieved from [Link]

-

What are 5-HT4 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. kinaselogistics.com [kinaselogistics.com]

- 7. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites | MDPI [mdpi.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 10. youtube.com [youtube.com]

- 11. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis | PLOS One [journals.plos.org]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective Effect of Antioxidants in the Brain [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]

- 29. research.aston.ac.uk [research.aston.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-1H-indazole-3-carboxylic Acid Synthesis

Ticket ID: IND-4BR-YIELD-OPT Subject: Yield Improvement & Troubleshooting for 4-Bromo-1H-indazole-3-carboxylic Acid Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Critical Architecture

User Warning: A common failure mode in this synthesis is attempting direct bromination of 1H-indazole-3-carboxylic acid.

-

The Issue: Electrophilic aromatic substitution (bromination) of the indazole core is regioselective for the C5 position, not the C4 position.

-

The Solution: You must establish the C4 bromine regiochemistry before forming the indazole ring. The only scalable, high-fidelity route to the 4-bromo isomer is the modified Sandmeyer-Pinner cyclization starting from 4-bromoisatin .

The Validated Pathway

The synthesis proceeds via the ring-opening of 4-bromoisatin to the corresponding keto-acid, followed by diazotization and reductive cyclization.

Figure 1: Validated synthetic pathway for 4-bromo-1H-indazole-3-carboxylic acid.

Standard Operating Procedure (SOP)

Phase 1: Alkaline Hydrolysis (Ring Opening)

Objective: Convert 4-bromoisatin to 2-amino-4-bromophenylglyoxylic acid.[1]

-

Protocol: Suspend 4-bromoisatin in 1M NaOH (10 equiv). Heat to 80°C until the suspension becomes a clear, deep orange/red solution.[1]

-

Technical Insight: The 4-bromo substituent provides steric hindrance near the carbonyl. Ensure complete dissolution before proceeding. If solid remains, the lactam ring has not opened, and the subsequent diazotization will fail.[1]

Phase 2: Diazotization (The Bottleneck)

Objective: Generate the diazonium salt without thermal decomposition.

-

Protocol: Cool the hydrolyzed solution to 0°C . Add NaNO2 (1.1 equiv) as a saturated aqueous solution subsurface to avoid NO gas escape.[1] Add this mixture dropwise into a pre-cooled (0°C) solution of H2SO4 or HCl.

-

Critical Parameter: Temperature must remain < 5°C .

-

Why it fails: The 4-bromo substituent destabilizes the diazonium salt compared to the unsubstituted analog. If the temperature spikes, the diazonium group leaves (dediazoniation), forming phenolic byproducts (tars).[1]

Phase 3: Reductive Cyclization

Objective: Reduce diazonium to hydrazine, which spontaneously cyclizes to the indazole.[1]

-

Reagent Choice: Stannous Chloride (SnCl2) vs. Sodium Sulfite (Na2SO3).[1][2]

-

Protocol (SnCl2 method): Add the cold diazonium solution to a solution of SnCl2/HCl at 0°C. Stir for 1h, then allow to warm to RT. The product often precipitates as the reaction warms.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition of the diazonium intermediate. Root Cause: The reaction exothermed above 5°C during the addition of the nitrite or the acid. Corrective Action:

-

Use an internal thermometer, not just a bath thermometer.[1]

-

Slow the addition rate of NaNO2.

-

Ensure efficient stirring to prevent "hot spots" in the reactor.

Issue 2: "Yield is low (<30%), and I see starting material."

Diagnosis: Incomplete ring opening of the isatin. Root Cause: 4-Bromoisatin is less soluble than isatin. Corrective Action:

-

Increase the duration of the NaOH hydrolysis step.

-

Do not proceed to acidification until the solution is completely clear (no suspended solids).

Issue 3: "I cannot filter the product; it's a slimy emulsion."

Diagnosis: Tin salt contamination (if using SnCl2).[1][2] Root Cause: Sn(OH)2 or tin oxides form gelatinous precipitates at neutral pH.[1] Corrective Action (The Workup Fix):

-

Option A: Wash the filter cake with dilute HCl (1M) to dissolve tin salts.

-

Option B: If the product is stuck in the mother liquor, add Rochelle's Salt (Potassium Sodium Tartrate) .[1] This chelates the tin, breaking the emulsion and allowing for clean filtration or extraction.[1]

Yield Optimization Matrix

| Parameter | Standard Condition | Optimized Condition | Reason for Change |

| Solvent (Step 1) | Water | Water + 10% EtOH | Improves solubility of 4-bromoisatin, ensuring complete hydrolysis.[1] |

| Acid (Step 2) | HCl | H2SO4 (20%) | Sulfate counter-ions often stabilize diazonium salts better than chlorides for electron-poor rings.[1] |

| Reductant | SnCl2 (2.2 equiv) | SnCl2 (2.5 equiv) | Slight excess ensures rapid reduction, outcompeting side reactions.[1] |

| Temperature | 0°C - 5°C | -5°C - 0°C | The 4-bromo diazonium species is fragile; lower temp improves stability. |

Troubleshooting Logic Tree

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

-

Standard Isatin Route: Journal of Medicinal Chemistry, 2000, 43 (23), 4173–4192.[1] (Describes the general conversion of substituted isatins to indazole-3-carboxylic acids). Link[1]

-

Scale-Up & Safety: Organic Process Research & Development, 2004, 8 (6), 1065–1071.[1] (Details safety concerns regarding diazonium intermediates on scale). Link[1]

-

Patent Methodology: Pfizer Inc., WO2010059658.[1] (Provides specific industrial protocols for 1H-indazole-3-carboxylic acid derivatives). Link

-

Alternative Reductants: Tetrahedron Letters, 2005, 46 (12), 2097-2099.[1] (Comparison of SnCl2 vs Na2SO3 for diazonium reduction). Link

Sources

optimization of reaction conditions for 4-bromo-1H-indazole-3-carboxylic acid

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1H-indazole-3-carboxylic Acid

Section 1: Executive Technical Overview

Subject: Regioselective Synthesis & Optimization of 4-Bromo-1H-indazole-3-carboxylic Acid CAS Registry Number: (Analogous to 1H-indazole-3-carboxylic acid: 4498-67-3; 4-bromo isomer specific CAS may vary by salt form). Primary Application: Critical scaffold for PARP inhibitors, kinase inhibitors, and fragment-based drug discovery (FBDD) where the 4-position halogen provides a unique vector for structure-activity relationship (SAR) exploration.

The Core Challenge: Unlike the 5-bromo isomer, which can be accessed via direct bromination of indazole-3-carboxylic acid (due to electronic directing effects favoring the 5-position), the 4-bromo isomer cannot be synthesized by direct halogenation . Direct bromination of the indazole core yields a mixture predominantly containing 5-bromo and 7-bromo products.

The Solution: To guarantee regiochemical fidelity, the synthesis must proceed via a pre-functionalized ring closure strategy , most reliably the Modified Isatin Route . This protocol starts from 4-bromoisatin, ensuring the bromine atom is "locked" in the correct position before the heterocyclic ring is formed.

Section 2: Optimized Synthetic Workflow (The Isatin Route)

This workflow utilizes a Sandmeyer-type sequence involving alkaline hydrolysis, diazotization, and reductive cyclization.

Step-by-Step Protocol

1. Ring Opening (Hydrolysis)

-

Reagents: 4-Bromoisatin, NaOH (10-20% aq).

-

Conditions: Heat to 80–90°C for 1–2 hours.

-

Mechanism: Hydrolysis of the lactam bond yields sodium 2-amino-6-bromophenylglyoxylate.

-

Critical Control Point: Ensure complete dissolution and color change (typically from orange/red to pale yellow/clear). The 4-bromo substituent provides steric bulk near the carbonyl; ensure adequate heating but avoid prolonged boiling to prevent debromination.

2. Diazotization

-

Reagents: NaNO₂ (1.1 equiv), HCl (conc.), H₂O.

-

Conditions: Strictly < 5°C (Ice/Salt bath).

-

Protocol: Acidify the glyoxylate solution carefully to pH < 2. Add NaNO₂ solution dropwise subsurface to prevent NOₓ gas escape.

-

Why: Formation of the diazonium salt is exothermic and unstable. Higher temperatures lead to phenol formation (diazonium hydrolysis) or decomposition.

3. Reductive Cyclization (The "Snyder" Modification)

-

Reagents: SnCl₂·2H₂O (Stannous Chloride) in conc. HCl.

-

Conditions: Add the cold diazonium solution into the stannous chloride solution at 0°C, then allow to warm to RT.

-

Alternative (Green Chemistry): Sodium Sulfite (Na₂SO₃) reduction. Note: SnCl₂ is often more robust for sterically hindered substrates like the 4-bromo derivative.

-

Mechanism: Reduction of the diazonium to the hydrazine intermediate, which spontaneously cyclizes (condenses with the alpha-keto group) to form the indazole ring.

Section 3: Visual Workflow & Logic

Caption: Figure 1. Optimized synthetic pathway for 4-bromo-1H-indazole-3-carboxylic acid via the modified Isatin route, highlighting critical process parameters.

Section 4: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (< 40%) | Incomplete hydrolysis of Isatin. | Increase Step 1 temperature to 90°C and check solubility. 4-Bromoisatin is less soluble than unsubstituted isatin. |

| Red/Orange Impurity | Azo coupling (side reaction). | Ensure the diazonium solution is added slowly to the reducing agent, not vice versa. Excess nitrite can also cause this; use starch-iodide paper to confirm endpoint. |

| Product is "Sticky" / Gum | Tin salts contamination (if using SnCl₂). | Perform a thorough workup: Dilute with water, adjust pH to ~3-4 to precipitate the free acid, but avoid pH > 7 where tin hydroxides form gels. Wash the solid with dilute HCl. |

| De-bromination | Over-reduction. | Avoid using Zinc/HCl. Stick to SnCl₂ or Na₂SO₃. Keep reaction temperature controlled during the reduction addition. |

| Incomplete Cyclization | pH too high during workup. | The final cyclization is acid-catalyzed.[1] Ensure the mixture remains acidic (pH 1-2) for at least 30 mins after reduction before adjusting pH for isolation. |

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use direct bromination of indazole-3-carboxylic acid to save money? A: No. Electrophilic bromination of the indazole ring strongly favors the 5-position (and subsequently the 7-position). You will obtain 5-bromo-1H-indazole-3-carboxylic acid as the major product.[2] The 4-position is electronically deactivated and sterically shielded in the direct substitution pathway.

Q2: Why is the temperature critical in Step 2? A: The diazonium intermediate derived from the ortho-amino acid is prone to intramolecular reactions and hydrolysis. If the temperature exceeds 5°C, the diazonium group is replaced by a hydroxyl group (forming a phenol derivative) or undergoes tar-forming decomposition, drastically reducing yield.

Q3: SnCl₂ vs. Na₂SO₃: Which reducing agent is better? A:

-

SnCl₂ (Stannous Chloride): generally provides higher yields and is more robust for sterically hindered substrates like the 4-bromo isomer. However, removing tin residues can be difficult (requires acidic washes).

-

Na₂SO₃ (Sodium Sulfite): is a "greener" alternative and easier to work up, but the reduction kinetics can be slower, potentially leading to side reactions if not monitored carefully.

-

Recommendation: For initial optimization and gram-scale batches, use SnCl₂ .

Q4: How do I purify the final acid? A: The crude acid is often zwitterionic or poorly soluble.

-

Dissolve crude solid in 10% NaOH (aq). Filter off any insoluble impurities.

-

Slowly re-precipitate by adding conc. HCl dropwise to pH ~3.

-

Filter the precipitate and wash with water followed by a small amount of cold methanol to remove colored impurities.

-

Recrystallization solvent: Acetic acid or Ethanol/Water mixtures.

Section 6: References

-

Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[1][3]

-

Vertex Pharmaceuticals. (2011). Methods for the preparation of indazole-3-carboxylic acid. US Patent US20110172428A1.

-

BenchChem. (2025).[4] Optimizing reaction conditions for bromo-indazole synthesis. Technical Note.

-

GuideChem. (2024). Preparation of 5-Bromo-1H-indazole-3-carboxylic acid (Analogous protocols).

Sources

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of Substituted Indazole-3-Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of substituted indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The indazole core is a privileged structure in numerous pharmacologically active compounds, and its efficient synthesis is paramount for advancing drug discovery programs.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of these valuable molecules. Here, we will dissect the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, validated protocols to enhance the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.

I. Challenges in the Formation of the Indazole-3-Carboxylic Acid Core